5-Fold Higher Lipophilicity vs. 1-Methyl Analog – Optimized for Membrane Permeation
The calculated octanol–water partition coefficient (LogP) of 1-ethyl-1H-imidazole-4-carboxylic acid is 0.60, while 1-methyl-1H-imidazole-4-carboxylic acid records a LogP of 0.12 and 1H-imidazole-4-carboxylic acid a LogP of 0.46 . The ethyl derivative is approximately 5-fold more lipophilic than the methyl analog (ΔLogP = 0.48), a difference that can significantly impact passive membrane diffusion and oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.60 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-4-carboxylic acid LogP = 0.12; 1H-imidazole-4-carboxylic acid LogP = 0.46 |
| Quantified Difference | 5-fold higher lipophilicity vs. methyl; 1.3-fold vs. unsubstituted |
| Conditions | Predicted LogP from authoritative chemical databases (ChemSrc, Chem960) |
Why This Matters
Higher lipophilicity can enhance membrane permeation and oral bioavailability, making the ethyl analog a preferred starting point for lead optimization in drug discovery programs targeting intracellular or CNS targets.
